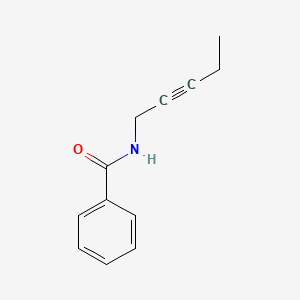

N-(Pent-2-yn-1-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

808737-51-1 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-pent-2-ynylbenzamide |

InChI |

InChI=1S/C12H13NO/c1-2-3-7-10-13-12(14)11-8-5-4-6-9-11/h4-6,8-9H,2,10H2,1H3,(H,13,14) |

InChI Key |

VXBZWZVKDFWPDU-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCNC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of N-(Pent-2-yn-1-yl)benzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are most logical:

Disconnection A (Amide C-N bond): The most apparent disconnection is at the amide bond. This cleavage leads to two primary synthons: a benzoyl cation equivalent and a pent-2-yn-1-amine (B1624327) anion equivalent. In practice, these correspond to an activated benzoic acid derivative (like benzoyl chloride) and pent-2-yn-1-amine. This is the most common and direct approach to amide synthesis.

Disconnection B (N-C bond of the alkyne moiety): An alternative disconnection breaks the bond between the amide nitrogen and the propargylic carbon. This approach suggests an N-alkylation strategy, starting from benzamide (B126) and a pent-2-ynyl electrophile, such as 1-bromo-pent-2-yne.

These two disconnections form the basis for the classical synthetic pathways discussed below.

Classical Synthetic Pathways

Classical methods for forming this compound rely on stoichiometric reagents and are foundational in organic synthesis.

This approach follows the logic of Disconnection A. The core reaction is the acylation of pent-2-yn-1-amine with an activated benzoic acid derivative.

Via Acyl Chlorides: The reaction of pent-2-yn-1-amine with benzoyl chloride is a rapid and often high-yielding method. It is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Via Acid Anhydrides: Benzoic anhydride (B1165640) can also serve as the acylating agent. This reaction is generally slower than with acyl chlorides and may require heating. A base is also used to drive the reaction to completion.

Via Coupling Reagents: The direct condensation of benzoic acid and pent-2-yn-1-amine can be achieved using stoichiometric coupling reagents. These reagents activate the carboxylic acid in situ. While common in peptide synthesis, they are widely applicable in general amide formation. ucl.ac.uk The use of such reagents often suffers from poor atom economy and the generation of significant waste. ucl.ac.uk

| Coupling Reagent | Name | Byproduct | Typical Conditions |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | CH₂Cl₂ or THF, 0°C to RT |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | CH₂Cl₂ or DMF, often with HOBt |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Tetramethylurea | DMF or NMP, RT |

| T3P | n-Propylphosphonic acid anhydride | Phosphonic acid derivatives | EtOAc or MeCN, with a base |

Following the logic of Disconnection B, this pathway involves the N-alkylation of benzamide. The nitrogen atom of the amide is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding anion. This nucleophile then displaces a leaving group from an appropriate pentynyl substrate, such as 1-bromo-pent-2-yne or pent-2-yn-1-yl tosylate, in an Sₙ2 reaction. This method is effective but can sometimes lead to O-alkylation as a side reaction, depending on the reaction conditions.

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability.

While not the most direct routes for this specific target, cross-coupling reactions represent powerful strategies for constructing the core framework or related analogues.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgresearchgate.net A hypothetical Sonogashira-based synthesis of an this compound analogue could involve coupling a terminal alkyne with an N-(halophenyl)pent-2-yn-1-amide, demonstrating the power of this reaction for late-stage functionalization. The reaction is central to the synthesis of conjugated enynes and arylalkynes. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene under palladium catalysis. organic-chemistry.orgwikipedia.org While its direct application to synthesize this compound is not obvious, it could be used to synthesize an unsaturated precursor, for instance, by coupling N-(allyl)benzamide with an aryl halide, which could then be further elaborated to the target alkyne.

Suzuki-Miyaura Coupling: Traditionally used for C-C bond formation between organoboron compounds and halides, recent advances have enabled the use of amides as coupling partners through the activation and cleavage of the typically inert amide C-N bond. scientificupdate.comrsc.orgnih.gov A state-of-the-art, albeit challenging, approach could envision a Suzuki-Miyaura coupling between an activated benzamide and a pent-2-ynylboronic acid derivative. This represents a frontier in amide chemistry, providing a novel disconnection strategy. rsc.org

| Reaction | Catalytic System | Bond Formed | Relevance to Target Synthesis |

| Sonogashira | Pd(0) complex, Cu(I) salt, Amine base | C(sp²)-C(sp) | Synthesis of arylalkyne structures; potential for complex analogue synthesis. libretexts.org |

| Heck | Pd(0) or Pd(II) catalyst, Base | C(sp²)-C(sp²) (alkene) | Primarily for synthesizing alkene-containing precursors or analogues. organic-chemistry.org |

| Suzuki-Miyaura | Pd(0) catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Advanced route via C-N bond activation of the amide for coupling with a suitable boronic acid/ester. rsc.org |

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. Amide bond formation is a key area of focus for green chemistry due to the large amount of waste generated by traditional methods. ucl.ac.ukrsc.org

Key green strategies applicable to the synthesis of this compound include:

Catalytic Direct Amidation: Developing catalytic methods that directly couple benzoic acid and pent-2-yn-1-amine without stoichiometric activators is a primary goal. acs.orgsigmaaldrich.com Boronic acid and various transition metal catalysts have shown promise in this area. sigmaaldrich.com This approach generates water as the only byproduct, maximizing atom economy.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water where possible.

Biocatalysis: The use of enzymes, such as lipases or engineered amide synthetases, offers a highly sustainable route for amide bond formation. rsc.orgrsc.org These reactions occur in aqueous media under mild conditions, offering excellent chemo- and regioselectivity. rsc.org

Reducing Process Mass Intensity (PMI): Catalytic methods and optimized reaction conditions can significantly reduce the total mass of materials used (solvents, reagents, process aids) to produce a given mass of the product, which is a key metric in green chemistry. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound and its analogs is highly dependent on the reaction conditions. Optimization of these parameters is essential to maximize the yield and purity of the final product, which is a critical step in both laboratory-scale synthesis and industrial production. A common and robust method for the synthesis of N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. wikipedia.orglscollege.ac.in

Systematic approaches, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify optimal conditions. nih.gov Key variables that are typically screened and optimized include:

Choice of Base: The nature and stoichiometry of the base are critical. Common bases for this transformation include aqueous sodium hydroxide (B78521), pyridine, and triethylamine. iitk.ac.intifr.res.in The base neutralizes the hydrogen chloride byproduct, driving the reaction to completion. The choice of base can influence the reaction rate and the formation of side products.

Reaction Temperature: Amide formation is often exothermic. Controlling the temperature, typically by cooling the reaction mixture initially, is important to minimize side reactions and ensure a high-quality product. tifr.res.in

Reactant Stoichiometry: The molar ratio of the amine to the acyl chloride can be adjusted to ensure complete conversion of the limiting reagent. An excess of one reactant may be used to drive the reaction to completion but can complicate the purification process.

Addition Rate: The rate of addition of the acyl chloride to the amine solution can significantly affect the reaction profile, particularly on a larger scale, by controlling the heat evolution and minimizing the formation of impurities. tifr.res.in

The table below illustrates a hypothetical Design of Experiments (DoE) matrix for the optimization of the synthesis of this compound.

| Experiment | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | NaOH (aq) | DCM/H₂O | 0 | 85 | 95 |

| 2 | Pyridine | DCM | 25 | 78 | 92 |

| 3 | Triethylamine | THF | 0 | 90 | 97 |

| 4 | NaOH (aq) | DCM/H₂O | 25 | 82 | 93 |

| 5 | Triethylamine | DCM | 0 | 92 | 98 |

Scale-Up Considerations and Industrial Synthesis Potential

The transition from a laboratory-scale synthesis to an industrial-scale production of this compound requires careful consideration of several factors to ensure a safe, efficient, and economically viable process. mt.com Key aspects of this scale-up include process safety, reaction engineering, and economic feasibility.

Process Safety: A thorough hazard evaluation of the chemical process is paramount. This includes understanding the thermal stability of reactants, intermediates, and the final product, as well as identifying any potential for runaway reactions. The exothermic nature of the acylation reaction needs to be carefully managed on a large scale through controlled addition rates and efficient heat removal. mt.com

Reaction Engineering:

Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates throughout the reactor. Inadequate mixing can lead to localized "hot spots" and the formation of impurities.

Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal more challenging. The choice of reactor and the design of the cooling system are critical for maintaining the desired reaction temperature.

Mass Transfer: In two-phase reaction systems, the rate of mass transfer between the phases can become the rate-limiting step. Agitation speed and reactor design must be optimized to facilitate efficient mass transfer.

Economic and Environmental Considerations:

Process Efficiency: High reaction yields and throughput are essential for an economically viable process. Optimization of the reaction conditions to minimize reaction time and maximize product output is a key goal.

Waste Management: The environmental impact of the process is a significant consideration. The choice of "greener" solvents and reagents, and the development of efficient work-up and purification procedures to minimize waste generation, are important aspects of a sustainable industrial process. The principles of green chemistry are increasingly being applied to the design of industrial syntheses.

The potential for continuous manufacturing of this compound should also be evaluated. Continuous flow chemistry can offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality.

Chemical Reactivity and Transformations

Reactions Involving the Amide Functionality

The amide bond in N-(Pent-2-yn-1-yl)benzamide is a stable functional group due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. chemistrysteps.com However, under appropriate conditions, it can undergo a variety of transformations. nih.gov

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, is a fundamental reaction. This process can be catalyzed by either acid or base, typically requiring elevated temperatures.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In contrast, basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Generally, amides are less reactive towards hydrolysis than other carboxylic acid derivatives like esters. chemistrysteps.com Due to the stability of the amide bond, vigorous conditions such as refluxing in strong aqueous acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) are often necessary to achieve complete hydrolysis of benzamides. savemyexams.comresearchgate.net For this compound, hydrolysis would yield benzoic acid and pent-2-yn-1-amine (B1624327).

| Reaction | Reagents | Products | Typical Conditions |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Benzoic acid, Pent-2-yn-1-amine hydrochloride | Reflux |

| Base-Catalyzed Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH) | Benzoate salt, Pent-2-yn-1-amine | Reflux |

This table represents the expected products from the hydrolysis of this compound based on general amide reactivity.

The amide functionality can be reduced to an amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, as less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for amide reduction. masterorganicchemistry.com The reaction proceeds by the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). youtube.com

The reduction of this compound with LiAlH₄ would be expected to yield N-benzylpent-2-yn-1-amine. It is important to note that LiAlH₄ can also reduce alkynes, although this typically occurs at higher temperatures. researchgate.net Therefore, careful control of reaction conditions would be necessary to achieve selective reduction of the amide.

| Reactant | Reagent | Product | Typical Conditions |

| This compound | 1. LiAlH₄ 2. H₂O | N-benzylpent-2-yn-1-amine | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup |

This table illustrates the expected outcome of the reduction of this compound with LiAlH₄.

The nitrogen atom of the amide in this compound can, in principle, undergo further functionalization, such as N-alkylation or N-acylation. N-alkylation of secondary amides can be achieved using a base to deprotonate the amide followed by reaction with an alkyl halide. researchgate.net Various catalytic methods for the N-alkylation of amides with alcohols have also been developed. nih.govrsc.org

N-acylation of a secondary amide to form an imide can also be accomplished using an acyl chloride or anhydride (B1165640), typically in the presence of a base. These reactions would introduce a second acyl group onto the nitrogen atom, forming an N-acylbenzamide derivative.

| Reaction Type | General Reagents | Expected Product Structure |

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | R-N(COR')-CH₂-C≡C-CH₂-CH₃ |

| N-Acylation | Acyl Halide (R''COCl), Base | (R''CO)(R'CO)N-CH₂-C≡C-CH₂-CH₃ |

This table provides a general overview of potential N-functionalization reactions for this compound.

Reactions Involving the Alkyne Functionality

The internal alkyne in this compound is a site of unsaturation that can undergo various addition reactions. The unsymmetrical nature of the pent-2-yne unit means that additions of unsymmetrical reagents can potentially lead to a mixture of regioisomers.

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction, involving the reaction of a terminal alkyne with an azide (B81097) to form a 1,2,3-triazole. nih.govwikipedia.org This reaction is known for its high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov

It is crucial to note that this compound, being an internal alkyne, will not directly participate in the CuAAC reaction, which requires a terminal alkyne. wikipedia.org However, its constitutional isomer, N-(Pent-4-yn-1-yl)benzamide, which possesses a terminal alkyne, would be an excellent substrate for CuAAC reactions. The reaction of N-(Pent-4-yn-1-yl)benzamide with an organic azide (R-N₃) in the presence of a copper(I) catalyst would yield a 1,4-disubstituted triazole product.

| Reactants | Catalyst | Product |

| N-(Pent-4-yn-1-yl)benzamide + R-N₃ | Cu(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole |

This table describes the expected CuAAC reaction for a terminal alkyne isomer of the subject molecule.

Hydration: The addition of water across the alkyne triple bond, known as hydration, is typically catalyzed by strong acids in the presence of a mercury(II) salt (e.g., HgSO₄). libretexts.org For an unsymmetrical internal alkyne like the one in this compound, hydration is expected to produce a mixture of two regioisomeric ketones, pentan-2-one and pentan-3-one derivatives, after the initial enol intermediate undergoes tautomerization. study.comdoubtnut.com

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to an unsymmetrical internal alkyne also leads to a mixture of regioisomeric vinyl halides. wikipedia.orgmasterorganicchemistry.com The regioselectivity is determined by the relative stability of the intermediate vinyl cations. libretexts.org Further addition of HX can occur to yield a geminal dihalide.

Hydroboration-Oxidation: The hydroboration-oxidation of an unsymmetrical internal alkyne results in the formation of ketones. pearson.com This two-step process involves the addition of a borane (B79455) reagent (e.g., disiamylborane (B86530) or 9-BBN to prevent over-addition) across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.org For the pent-2-yne moiety, this reaction would also be expected to yield a mixture of pentan-2-one and pentan-3-one derivatives. pearson.com

| Reaction | Reagents | Expected Products | Key Features |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of two ketones | Markovnikov addition of water |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Mixture of vinyl halides | Can lead to geminal dihalides with excess HX |

| Hydroboration-Oxidation | 1. R₂BH 2. H₂O₂, NaOH | Mixture of two ketones | Anti-Markovnikov addition of water |

This table summarizes the expected outcomes for addition reactions to the alkyne functionality in this compound, which are likely to produce mixtures of regioisomers.

Intramolecular and Cascade Reactions Involving Both Amide and Alkyne Moieties

The proximity of the amide and alkyne functional groups in this compound facilitates intramolecular reactions and complex cascade sequences, leading to the efficient synthesis of heterocyclic structures.

Cycloisomerization is an atom-economical process that rearranges a linear substrate into a cyclic isomer. wikipedia.org N-alkynylamides are excellent substrates for such transformations, which can be promoted by various transition metal catalysts or under anionic conditions.

Gold and platinum catalysts are particularly effective in activating the alkyne toward nucleophilic attack by the amide oxygen. For the closely related substrate, N-(prop-2-yn-1-yl)benzamide, gold(I) complexes have been shown to catalyze its cycloisomerization. researchgate.net Similarly, rhodium catalysts can mediate the cycloisomerization of enynes to form cyclic dienes, often involving a rhodium vinylidene intermediate. organic-chemistry.org Anionic cyclization of ortho-alkynylamides is also a known route to form isoindolinones, where the 5-exo-dig pathway is strongly favored. researchgate.net For this compound, a 5-exo-dig cyclization would lead to the formation of a 5-membered oxazoline (B21484) ring, while a 6-endo-dig cyclization would result in a 6-membered oxazine (B8389632) ring. The reaction's regioselectivity can often be controlled by the choice of catalyst and reaction conditions.

| Catalyst System | Substrate | Reaction Type | Product |

| Gold(I) / Silver(I) Activator | N-(prop-2-yn-1-yl)benzamide | Cycloisomerization | Substituted Oxazoline |

| Cationic Gold(I) | Alkynyl Hydroxyallyl Tosylamides | Cycloisomerization | 4-Oxa-6-azatricyclooctanes |

| [RhCl(COD)]₂ / Phosphine Ligand | 1,n-Enynes | Cycloisomerization | Cyclic Dienes |

| Palladium(II) | N-(2-formylaryl)alkynamides | Aryl-metalation / Intramolecular Cyclization | Six-membered Lactams |

Domino and tandem reactions combine multiple bond-forming events in a single operation, offering a highly efficient approach to molecular complexity. The dual functionality of this compound makes it an ideal candidate for designing such sequences.

A potential tandem sequence could involve an initial intermolecular reaction at the alkyne, followed by an intramolecular cyclization involving the amide. For example, a copper-catalyzed A³ coupling (alkyne-aldehyde-amine) could be followed by a cycloisomerization step. beilstein-journals.org Such a sequence using this compound could generate highly substituted nitrogen heterocycles. Another example from the literature is a palladium-catalyzed cascade that merges enyne cycloisomerization with a Suzuki cross-coupling reaction, demonstrating the potential for integrating multiple catalytic cycles. acs.org These strategies underscore the potential of this compound as a building block in complex, multi-step, one-pot syntheses.

Synthesis of Structural Analogs and Derivatives

Modifying the substitution pattern on the benzamide (B126) ring of this compound is a key strategy for tuning its chemical and physical properties. Standard synthetic methodologies can be employed to introduce a wide variety of functional groups.

The most straightforward approach is to begin with a substituted benzoic acid. The carboxylic acid can be activated (e.g., by conversion to an acyl chloride or using coupling reagents like CDI) and then reacted with pent-2-yn-1-amine to form the desired amide. This method allows for the incorporation of electron-donating or electron-withdrawing groups at various positions on the aromatic ring. researchgate.net Syntheses of various N-substituted benzamide derivatives have been reported, showcasing the versatility of this approach for creating libraries of compounds with diverse functionalities. nih.govresearchgate.netmdpi.com For example, a bimetallic metal-organic framework (Fe₂Ni-BDC) has been used as a heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and nitroolefins. mdpi.com This highlights the range of catalytic methods available for forming the amide bond.

| Starting Material | Reagents / Conditions | Functionality Introduced |

| Substituted Benzoic Acid | 1. SOCl₂ or (COCl)₂; 2. Pent-2-yn-1-amine, Base | Halogens, Alkyl, Alkoxy, Nitro groups |

| 4-Nitrobenzoic Acid Derivative | 1. Amide formation; 2. Reduction (e.g., Fe/NH₄Cl) | Amino group |

| 2-Aminopyridine & Trans-β-nitrostyrene | Fe₂Ni-BDC Catalyst, DCM, 80 °C | Pyridin-2-yl group (on N) |

| Substituted Benzoic Acid | CDI / THF, then Amine | Various N-substituents |

Modifications to the Pent-2-yn-1-yl Side Chain

The pent-2-yn-1-yl side chain of this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The reactivity of the internal alkyne is central to these modifications.

Hydrogenation: The triple bond of the pent-2-yn-1-yl group can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) typically results in the stereoselective formation of the corresponding (Z)-alkene, N-(pent-2-en-1-yl)benzamide. In contrast, reduction with sodium or lithium metal in liquid ammonia (B1221849) favors the formation of the (E)-alkene. Complete hydrogenation to N-pentylbenzamide can be achieved with catalysts like palladium on carbon under a hydrogen atmosphere.

Halogenation and Hydrohalogenation: The alkyne functionality readily undergoes electrophilic addition with halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl). The addition of one equivalent of a halogen typically yields a dihaloalkene, while two equivalents can lead to a tetrahaloalkane. Similarly, hydrohalogenation follows Markovnikov's rule, where the hydrogen atom adds to the more hydrogen-rich carbon of the triple bond, although with an internal alkyne this can lead to a mixture of regioisomers.

Hydration: In the presence of a strong acid and a mercury catalyst, the alkyne can undergo hydration. This reaction proceeds via an enol intermediate, which then tautomerizes to the more stable keto form, yielding a ketone on the pentyl chain.

Cycloaddition Reactions: The pent-2-yn-1-yl side chain can participate in various cycloaddition reactions. For instance, a [3+2] cycloaddition with azides can be employed to form triazole rings. Similarly, Diels-Alder [4+2] cycloadditions are conceivable with suitable dienes, although the non-activated nature of the internal alkyne might require harsh reaction conditions or specific catalysts.

Below is an interactive data table summarizing potential modifications to the pent-2-yn-1-yl side chain.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Catalytic Hydrogenation (cis) | H₂, Lindlar's Catalyst | N-((Z)-pent-2-en-1-yl)benzamide |

| Dissolving Metal Reduction (trans) | Na, NH₃ (l) | N-((E)-pent-2-en-1-yl)benzamide |

| Full Hydrogenation | H₂, Pd/C | N-pentylbenzamide |

| Bromination | Br₂ (1 eq.), CCl₄ | N-(2,3-dibromopent-2-en-1-yl)benzamide |

| Hydrochlorination | HCl (1 eq.) | N-(2-chloropent-2-en-1-yl)benzamide and N-(3-chloropent-2-en-1-yl)benzamide |

| Hydration | H₂SO₄, H₂O, HgSO₄ | N-(3-oxopentyl)benzamide |

| [3+2] Cycloaddition | Benzyl azide, Cu(I) catalyst | N-((4-ethyl-1-benzyl-1H-1,2,3-triazol-5-yl)methyl)benzamide |

Exploration of Structure-Reactivity Relationships within this compound Series

The reactivity of the this compound series can be modulated by structural modifications to both the benzamide moiety and the pent-2-yn-1-yl side chain. These modifications can influence the electronic and steric environment of the reacting centers, thereby affecting reaction rates and product distributions.

Substituent Effects on the Benzamide Ring: The electronic properties of substituents on the phenyl ring of the benzamide group can impact the reactivity of the molecule. Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the amide nitrogen and, through inductive effects, can slightly influence the electron density of the alkyne. This may have a modest effect on the rate of electrophilic additions to the triple bond. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density on the amide and may slightly deactivate the alkyne towards electrophilic attack. These substituent effects are generally more pronounced in reactions involving the amide functionality itself, but their influence can extend to the reactivity of the side chain.

Modifications to the Alkyne Chain: Alterations to the pent-2-yn-1-yl side chain can have a more direct impact on its reactivity.

Steric Hindrance: Introducing bulky substituents near the alkyne can sterically hinder the approach of reagents, potentially slowing down reactions or favoring attack at the less hindered face of the triple bond.

Chain Length and Position of the Alkyne: Changing the length of the alkyl chain or the position of the triple bond would significantly alter the molecule's reactivity. For example, a terminal alkyne (e.g., N-(pent-4-yn-1-yl)benzamide) would be more acidic at the terminal sp-hybridized carbon and would be amenable to a wider range of coupling reactions, such as the Sonogashira coupling.

The following interactive data table illustrates hypothetical structure-reactivity relationships based on these principles.

| Analogue of this compound | Modification | Predicted Effect on Alkyne Reactivity | Rationale |

| N-(Pent-2-yn-1-yl)-4-nitrobenzamide | Electron-withdrawing group on the phenyl ring | Slight decrease in reactivity towards electrophiles | The -NO₂ group reduces electron density throughout the molecule, including the alkyne. |

| 4-Methoxy-N-(pent-2-yn-1-yl)benzamide | Electron-donating group on the phenyl ring | Slight increase in reactivity towards electrophiles | The -OCH₃ group increases electron density, making the alkyne slightly more nucleophilic. |

| N-(4,4-Dimethylpent-2-yn-1-yl)benzamide | Increased steric bulk near the alkyne | Decreased reaction rate for sterically demanding reagents | The tert-butyl group hinders the approach of reagents to the alkyne. |

| N-(Pent-4-yn-1-yl)benzamide | Isomeric alkyne (terminal) | Increased acidity of terminal C-H; enables C-C coupling reactions | Terminal alkynes have a relatively acidic proton that can be removed to form a nucleophilic acetylide. |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing atom-level information on the chemical environment and connectivity.

Two-dimensional NMR techniques are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the covalent framework and spatial proximity of atoms within N-(Pent-2-yn-1-yl)benzamide.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations would include the coupling between the N-H proton and the methylene (B1212753) protons (-CH₂-), as well as couplings within the pentynyl chain: between the methylene protons and the terminal methyl protons (-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to assign the carbon signals for the methylene group, the methyl group, and the aromatic and amide carbons that have attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. NOESY would help determine the preferred orientation of the pentynyl group relative to the benzamide (B126) moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide N-H | 6.5 - 8.5 | - |

| Benzoyl C=O | - | 165 - 175 |

| Aromatic C-H | 7.3 - 7.9 | 125 - 135 |

| Methylene -CH₂- | 4.0 - 4.5 | 30 - 40 |

| Alkyne C≡C | - | 70 - 90 |

| Propargylic -CH₂- | 2.0 - 2.5 | 10 - 20 |

| Methyl -CH₃ | 1.0 - 1.5 | 10 - 15 |

Note: These are estimated chemical shift ranges based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Solid-state NMR (ssNMR) would be employed to study the structure of this compound in its crystalline form. This technique is particularly useful for characterizing polymorphism, where a compound can exist in different crystal structures. By analyzing the chemical shifts and through-space dipolar couplings in the solid state, one can gain information about the molecular conformation and packing in the crystal lattice, which may differ from the solution state.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediates and Impurity Profiling

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the parent molecule and its fragments. For this compound, HRMS would confirm its molecular formula (C₁₂H₁₃NO). Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would offer structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond, which would result in characteristic fragment ions corresponding to the benzoyl cation and the pentynyl amine cation. This technique is also invaluable for identifying and characterizing trace-level impurities and potential intermediates in synthetic pathways.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted Exact Mass |

| [M+H]⁺ | 188.1070 |

| [M+Na]⁺ | 210.0889 |

| [C₇H₅O]⁺ (Benzoyl fragment) | 105.0335 |

| [C₅H₈N]⁺ (Pentynyl amine fragment) | 82.0651 |

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group and Conformational Analysis

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (Amide I band, around 1640-1680 cm⁻¹), and the N-H bend (Amide II band, around 1550 cm⁻¹). The C≡C stretch of the alkyne is expected to be a weak band in the region of 2100-2260 cm⁻¹. spectroscopyonline.comyoutube.com Aromatic C-H stretching and bending vibrations would also be present. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C≡C triple bond stretch, which is often more intense in the Raman spectrum than in the IR spectrum due to the change in polarizability. nih.gov The symmetric vibrations of the aromatic ring would also be prominent. Conformational isomers can sometimes be distinguished by subtle shifts in the vibrational frequencies. nih.govnih.gov

Table 3: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3250 - 3350 |

| C=O (Amide I) | Stretching | 1640 - 1680 |

| N-H (Amide II) | Bending | 1530 - 1570 |

| C≡C | Stretching | 2100 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. mdpi.commdpi.com It would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and how these interactions dictate the crystal packing. For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the benzoyl chromophore. Typically, benzamides exhibit absorption maxima corresponding to π→π* transitions of the aromatic ring and the amide group. reddit.comresearchgate.netresearchgate.net The presence of the alkyne is not expected to significantly alter the main absorption features of the benzamide core. nist.govacs.org

Fluorescence Spectroscopy: Many benzamide derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence. The emission wavelength, quantum yield, and lifetime would provide information about the nature of its excited electronic states and the deactivation pathways available to them. These properties can be sensitive to the molecular conformation and the local environment. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for predicting molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic structure of molecules, offering a balance between computational cost and accuracy. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is widely used for its efficiency and reliability in studying organic molecules researchgate.netmdpi.comnih.gov.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like N-(Pent-2-yn-1-yl)benzamide, which contains several rotatable bonds, this process is crucial for identifying its preferred shape (conformation).

Conformational analysis involves exploring the potential energy surface of the molecule by systematically rotating its single bonds. The key dihedral angles in this compound would be around the C-N amide bond and the bonds connecting the pentynyl group to the amide nitrogen. Studies on similar benzamide (B126) structures have shown that the planarity of the amide group and the torsional angle between the carbonyl group and the phenyl ring are critical factors determining conformational stability nih.govmdpi.com. For instance, in related N-aryl amides, the preference for cis or trans conformations across the amide bond is influenced by electronic and steric effects nih.gov. A full conformational search would reveal the global minimum energy structure and other low-energy conformers that might exist in equilibrium.

Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of this compound This table presents hypothetical data based on typical values for similar structures calculated with DFT.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G++(d,p)) |

|---|---|---|

| Bond Length (Å) | C=O (Amide) | 1.235 |

| Bond Length (Å) | C-N (Amide) | 1.360 |

| Bond Length (Å) | C≡C (Alkyne) | 1.210 |

| Bond Angle (°) | O=C-N | 122.5 |

| Dihedral Angle (°) | C(phenyl)-C(carbonyl)-N-C(alkyl) | 175.0 |

| Dihedral Angle (°) | C(carbonyl)-N-CH₂-C≡C | 85.0 |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential (MEP))

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity nih.gov. A smaller gap suggests the molecule is more polarizable and more reactive.

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface nih.gov. It helps identify regions that are rich or poor in electrons. In an MEP map, red areas typically indicate negative electrostatic potential, corresponding to nucleophilic sites (e.g., around the carbonyl oxygen), while blue areas indicate positive potential, corresponding to electrophilic sites (e.g., around the amide proton and aromatic hydrogens) nih.govresearchgate.net. This analysis is crucial for predicting how the molecule will interact with other reagents or biological targets.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical values for similar molecules.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate the magnetic shielding of each nucleus, which can then be converted into chemical shifts (δ) researchgate.net. By calculating the ¹H and ¹³C NMR spectra for different possible conformers, a weighted average spectrum can be obtained that provides a more accurate comparison with experimental data.

Similarly, computational methods can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculation involves determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and intensities help in the assignment of experimental spectral bands to specific molecular motions, such as C=O stretching, N-H bending, and C≡C stretching. Calculated frequencies are often scaled by an empirical factor to better match experimental values mdpi.com.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is invaluable for studying reaction mechanisms. For this compound, a potential reaction of interest is its cycloisomerization, a process studied in its close analog, N-(prop-2-yn-1-yl)benzamide researchgate.net. DFT calculations can be used to map out the entire reaction pathway, from reactants to products, by locating and characterizing the energies of all intermediates and transition states.

Transition state analysis involves finding the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a key factor controlling the reaction rate. By modeling the interaction of the molecule with catalysts, such as gold complexes used in the cycloisomerization of related compounds, DFT can help identify the most efficient catalytic pathways researchgate.net.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent.

Conformational Flexibility and Dynamics in Solution

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would place the molecule in a box of explicit solvent molecules (e.g., water or chloroform) and track its trajectory over nanoseconds or longer. This allows for the exploration of its conformational landscape in solution, revealing how solvent interactions influence its flexibility and the relative populations of different conformers. The simulation can show transitions between different stable conformations, providing insights into the dynamic nature of the molecule that is not captured by static quantum chemical calculations.

Solvent Effects on Molecular Properties

The local environment created by solvent molecules can significantly alter the properties of a solute. ucsb.edu Computational models are essential for understanding these interactions, which can be broadly categorized into two types: implicit and explicit solvent models. ucsb.edu

Implicit (Continuum) Models: These models represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. ucsb.edu

Explicit Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. This method is more computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. ucsb.edu

For this compound, the choice of solvent is expected to influence its conformational stability, electronic structure, and spectroscopic properties due to its distinct functional groups: the polar amide linkage, the aromatic phenyl group, and the alkynyl chain.

Influence on Conformational Stability: The central amide bond (-CONH-) of this compound can exist in different conformations. Solvents can influence the energy barrier for rotation around the C-N bond and the relative stability of different conformers.

In polar solvents like water or ethanol, the solvent can form hydrogen bonds with the amide's N-H and C=O groups. These specific interactions can stabilize more polar conformers of the molecule.

In nonpolar solvents such as hexane (B92381) or toluene, van der Waals forces will be the dominant interactions. Intramolecular interactions may play a more significant role in determining the preferred conformation in such environments.

Influence on Electronic Structure: The solvent polarity can affect the electronic distribution and dipole moment of the molecule. An increase in solvent polarity is expected to induce a larger dipole moment in this compound by stabilizing charge separation within the polar amide group.

Influence on Spectroscopic Properties:

Infrared (IR) Spectroscopy: The vibrational frequencies of the N-H and C=O bonds are sensitive to hydrogen bonding. In protic solvents, the N-H and C=O stretching frequencies are expected to shift to lower wavenumbers (a red shift) due to the formation of hydrogen bonds with solvent molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the amide proton (N-H) and the protons on the carbon adjacent to the nitrogen are particularly sensitive to the solvent environment. Hydrogen bonding can significantly alter the local electronic environment, leading to changes in their resonance frequencies.

The following table summarizes the expected qualitative effects of different solvent types on the molecular properties of this compound based on general principles of solute-solvent interactions.

| Solvent Name | Solvent Type | Dielectric Constant (ε) | Expected Interaction with this compound | Potential Effect on Molecular Properties |

| Water | Polar Protic | ~80.1 | Strong hydrogen bonding with C=O and N-H groups. | Stabilization of polar conformers; significant red shift in C=O and N-H IR stretching frequencies; downfield shift of N-H proton in NMR. |

| Ethanol | Polar Protic | ~24.5 | Hydrogen bonding with C=O and N-H groups. | Similar to water, but effects may be less pronounced due to lower polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~46.7 | Strong dipole-dipole interactions; hydrogen bond acceptor for the N-H group. | Stabilization of polar conformers; significant red shift of N-H stretching frequency. |

| Acetone | Polar Aprotic | ~20.7 | Dipole-dipole interactions; weaker hydrogen bond acceptor. | Moderate stabilization of polar conformers. |

| Dichloromethane (B109758) | Nonpolar | ~8.9 | Primarily dipole-dipole and van der Waals interactions. | Minimal specific interactions; properties closer to the gas phase. |

| Toluene | Nonpolar | ~2.4 | Van der Waals interactions; potential π-stacking with the phenyl ring. | Stabilization of less polar conformers; minimal shifts in IR frequencies. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Prohibited Chemical Properties

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. researchgate.netnih.gov The fundamental principle of QSPR is that the properties of a molecule are encoded in its structure. nih.gov By quantifying structural features into numerical values known as "molecular descriptors," statistical models can be built to predict properties of new or untested compounds. nih.gov This approach is widely used to estimate properties like aqueous solubility, octanol-water partition coefficient (LogP), melting point, and boiling point. researchgate.netnih.gov

A typical QSPR model is developed through the following steps:

Data Set Collection: A series of structurally related compounds with experimentally determined values for the property of interest is gathered. For this compound, this would involve collecting data for a range of N-substituted benzamides.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be classified into several categories:

Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D): Based on the 2D representation of the molecule (e.g., connectivity indices, shape indices).

Geometrical (3D): Based on the 3D coordinates of the atoms (e.g., molecular surface area, volume).

Quantum-Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges). nih.govresearchgate.net

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a subset of the most relevant descriptors to the property. researchgate.netresearchgate.net The model's predictive power is then rigorously validated using internal and external validation techniques.

For this compound, a QSPR model could predict key physicochemical properties. For instance, a model for the octanol-water partition coefficient (LogP) , a measure of lipophilicity, would be highly valuable. Lipophilicity is a critical parameter influencing a compound's solubility and permeability.

The table below presents a hypothetical set of molecular descriptors that would be relevant for developing a QSPR model for a series of benzamide derivatives, including this compound.

| Descriptor Type | Descriptor Name | Description | Relevance to Benzamides |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Directly relates to molecular size, affecting properties like boiling point and solubility. |

| Topological | Wiener Index | A distance-based index reflecting molecular branching. | Captures information about the shape and size of the N-substituent. |

| Geometrical | Polar Surface Area (PSA) | The surface area contributed by polar atoms (typically O and N). | Crucial for predicting solubility and permeability, as it relates to hydrogen bonding capacity. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility in polar solvents. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

Using such descriptors, a hypothetical QSPR model for predicting LogP could be formulated. The table below illustrates what a final QSPR model might look like, including the equation and its statistical validation parameters.

| Property Predicted | Hypothetical QSPR Model Equation | R² (Coefficient of Determination) | Q² (Cross-validated R²) |

| LogP | LogP = 0.85(MW/100) + 0.42(Wiener Index/100) - 1.25(PSA/10) - 0.15(Dipole Moment) + 1.5 | 0.92 | 0.85 |

Note: The equation and values in this table are purely illustrative to demonstrate the form and components of a QSPR model.

Such a validated QSPR model would enable the rapid estimation of properties for novel benzamide derivatives, facilitating the prioritization of compounds for further experimental investigation.

Applications in Organic Synthesis and Chemical Biology

N-(Pent-2-yn-1-yl)benzamide as a Versatile Synthetic Building Block

The reactivity of the alkyne and amide functionalities makes this compound a valuable precursor in the synthesis of more complex molecules.

Precursor for Complex Heterocyclic Compounds

Alkynyl amides are known to be important in the production of bioactive compounds and valuable heterocycles. researchgate.net For instance, the related compound N-(prop-2-yn-1-yl)benzamide can undergo cycloisomerization reactions to form heterocyclic structures. researchgate.net This type of reaction, often catalyzed by transition metals, can lead to the formation of various nitrogen- and oxygen-containing rings, which are common motifs in pharmaceuticals and other biologically active molecules. The general principle involves the intramolecular reaction of the amide with the alkyne, leading to cyclic products.

Role in Modular Construction of Larger Molecular Architectures

The terminal alkyne group in this compound allows for its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is a highly efficient and specific method for connecting molecular fragments, making it a cornerstone of modular synthesis. nih.gov By reacting with an azide-functionalized molecule, this compound can be incorporated into larger, more complex molecular architectures in a controlled and predictable manner. This approach is widely used in drug discovery, materials science, and bioconjugation.

Development of Ligands for Metal-Catalyzed Reactions

The amide and alkyne groups of this compound can coordinate with metal centers, making it a candidate for use as a ligand in metal-catalyzed reactions. mdpi.com The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. For example, Schiff base compounds, which share some structural similarities with this compound in their ability to chelate metals, are known to form stable complexes with various transition metals. mdpi.com The specific electronic and steric properties of this compound could be tuned to influence the outcome of catalytic transformations.

| Potential Metal Coordination Sites | Role in Catalysis |

| Amide Oxygen | Lewis basic site for metal coordination |

| Alkyne π-system | Coordination to soft metals |

| Nitrogen Lone Pair | Potential for chelation with other coordinating groups |

Chemical Probes for Mechanistic Investigations of Molecular Interactions

The unique chemical handles of this compound make it a useful tool for probing biological systems and understanding molecular interactions.

Tagging and Bioconjugation Strategies for In Vitro Studies

The terminal alkyne allows this compound to be used as a chemical tag. Through reactions like the CuAAC, it can be attached to biomolecules such as proteins or nucleic acids. nih.gov This process, known as bioconjugation, enables the introduction of probes (e.g., fluorescent dyes, biotin) into biological systems for visualization and analysis. The ability to attach small molecules to biomolecules is crucial for studying their function and localization within a cell. nih.gov

Potential in Materials Science (e.g., incorporation into polymers via alkyne polymerization)

The unique structural features of this compound, specifically the presence of a terminal alkyne, suggest its potential utility in the field of materials science. One of the most promising avenues for its application is in the synthesis of novel polymers through alkyne polymerization. This process can lead to the formation of polymers with tailored properties, such as high thermal stability, conductivity, and specific optical characteristics.

The incorporation of the this compound moiety into a polymer backbone can be achieved through various polymerization techniques that target the alkyne functional group. For instance, transition-metal-catalyzed polymerizations, such as those employing rhodium or palladium catalysts, are well-established methods for the polymerization of terminal alkynes. These methods could potentially be adapted for the polymerization of this compound, leading to the formation of a poly(alkyne) with pendant benzamide (B126) groups.

The resulting polymer would possess a unique combination of properties derived from both the poly(alkyne) backbone and the benzamide side chains. The conjugated poly(alkyne) backbone is expected to impart interesting electronic and optical properties, while the benzamide groups can introduce hydrogen bonding capabilities, influencing the polymer's solubility, processability, and mechanical properties. Furthermore, the presence of the amide functionality offers a site for potential post-polymerization modification, allowing for the fine-tuning of the material's properties for specific applications.

Research into the synthesis of alkyne-functional cyclic polymers has demonstrated the versatility of incorporating alkyne groups into complex macromolecular architectures. These cyclic polymers, bearing reactive alkyne functionalities, open up possibilities for creating novel materials with unique topologies and properties. While this research does not specifically involve this compound, it highlights the general utility of alkyne-containing monomers in advanced polymer synthesis. The principles demonstrated could be extended to the polymerization of this compound to create linear or potentially cyclic polymers with pendant benzamide groups.

The development of such novel polymers could have implications for various advanced applications, including organic electronics, sensor technology, and smart materials. Further investigation into the polymerization behavior of this compound and the characterization of the resulting polymers is warranted to fully explore its potential in materials science.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing N-(Pent-2-yn-1-yl)benzamide and its analogs will likely focus on environmentally friendly and efficient methodologies. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Emerging research is geared towards the adoption of greener alternatives.

Key Research Thrusts:

Catalytic C-H Amination: Direct amination of C-H bonds in pent-2-yne with benzamide (B126) using transition metal catalysts (e.g., rhodium, iridium) could provide a highly atom-economical route, avoiding the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes, such as nitrilases or lipases, could offer a highly selective and environmentally benign pathway to this compound under mild reaction conditions.

Mechanochemistry: Solid-state synthesis through ball milling can reduce or eliminate the need for solvents, leading to a more sustainable process with potentially higher yields and reduced work-up.

A comparative overview of potential synthetic routes is presented in the table below.

| Synthetic Route | Catalyst/Reagent | Advantages | Potential Challenges |

| Catalytic C-H Amination | Rhodium, Iridium | High atom economy, direct synthesis | Catalyst cost and sensitivity, regioselectivity control |

| Biocatalysis | Nitrilases, Lipases | High selectivity, mild conditions, biodegradable | Enzyme stability and availability, substrate scope |

| Mechanochemistry | N/A (Ball Milling) | Solvent-free, reduced waste, high efficiency | Scalability, reaction monitoring |

Exploration of Undiscovered Reactivity Patterns and this compound-Mediated Transformations

The presence of the pent-2-ynyl group in this compound offers a rich platform for exploring novel chemical transformations. The internal alkyne can participate in a variety of reactions, leading to the synthesis of complex molecular architectures.

Potential Transformations:

Cyclization Reactions: Intramolecular or intermolecular cyclization reactions involving the alkyne and the amide nitrogen or the phenyl ring could lead to the formation of novel heterocyclic compounds with potential biological activities.

Click Chemistry: The alkyne functionality can be utilized in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions for the construction of more complex molecules, such as peptidomimetics or functionalized polymers.

Metal-Catalyzed Cross-Coupling: The alkyne can act as a handle for various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and the synthesis of a library of derivatives for screening purposes.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow synthesis represents a significant leap forward in chemical manufacturing, offering improved safety, efficiency, and scalability. researchgate.netnih.govamidetech.com The synthesis of this compound is well-suited for this technology.

Advantages of Flow Synthesis:

Enhanced Safety: Flow reactors handle small volumes of reagents at any given time, minimizing the risks associated with exothermic reactions or hazardous intermediates. amidetech.com

Precise Control: Reaction parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purities. amidetech.com

Automation: Automated flow synthesis platforms enable the rapid optimization of reaction conditions and the synthesis of compound libraries with minimal manual intervention. researchgate.netnih.gov

The table below outlines a hypothetical automated flow synthesis setup for this compound.

| Module | Function | Parameters |

| Reagent Pumps | Deliver starting materials and reagents | Flow rate, stoichiometry |

| Microreactor | Reaction vessel | Temperature, pressure, residence time |

| In-line Analysis | Monitor reaction progress | FTIR, UV-Vis |

| Purification Unit | Isolate the final product | Automated chromatography |

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

To fully optimize synthetic processes, particularly in flow chemistry, real-time monitoring of reaction kinetics and intermediates is crucial. Advanced spectroscopic techniques can provide invaluable insights into the reaction mechanism.

Applicable Techniques:

Process Analytical Technology (PAT): The integration of in-line spectroscopic tools such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy allows for continuous monitoring of reactant consumption and product formation.

Mass Spectrometry: Real-time analysis of reaction mixtures using techniques like electrospray ionization mass spectrometry (ESI-MS) can help identify transient intermediates and byproducts.

Hyperspectral Imaging: This technique can provide spatially resolved chemical information, which is particularly useful for analyzing solid-phase reactions or heterogeneous catalysis.

Expanding Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials and synthetic routes.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of this compound, as well as to model reaction pathways and transition states for its synthesis and subsequent transformations.

Molecular Dynamics (MD): MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents, catalysts, or biological targets.

Machine Learning (ML): ML algorithms can be trained on existing chemical data to predict the properties and reactivity of new compounds like this compound, accelerating the discovery of new materials and synthetic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.